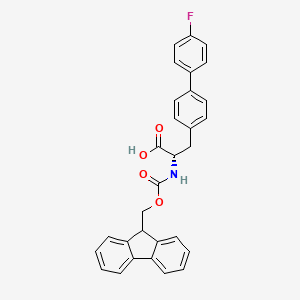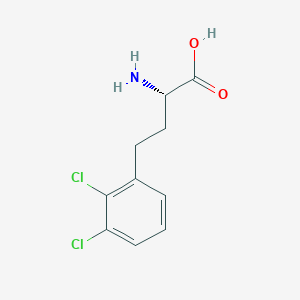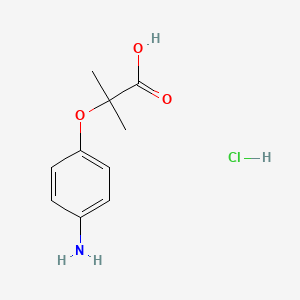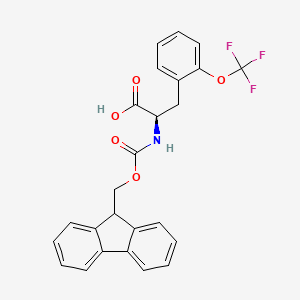
4-(Trifluoromethyl)-4'-iodobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-4’-iodobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a trifluoromethyl group (-CF₃) and an iodine atom attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-4’-iodobiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobiphenyl and 4-trifluoromethylbiphenyl.
Coupling Reaction: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-iodobiphenyl is reacted with a trifluoromethylated boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 80-100°C).
Industrial Production Methods: In an industrial setting, the production of 4-(Trifluoromethyl)-4’-iodobiphenyl may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)-4’-iodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the trifluoromethyl group.
Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-(trifluoromethyl)-4’-azidobiphenyl or 4-(trifluoromethyl)-4’-thiocyanatobiphenyl can be obtained.
Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Trifluoromethyl)-4’-iodobiphenyl has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
作用機序
The mechanism of action of 4-(Trifluoromethyl)-4’-iodobiphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
- 4-(Trifluoromethyl)-4’-bromobiphenyl
- 4-(Trifluoromethyl)-4’-chlorobiphenyl
- 4-(Trifluoromethyl)-4’-fluorobiphenyl
Comparison:
- Uniqueness: The presence of the iodine atom in 4-(Trifluoromethyl)-4’-iodobiphenyl makes it more reactive in substitution reactions compared to its bromine, chlorine, or fluorine analogs.
- Reactivity: The iodine atom is a better leaving group, facilitating various coupling and substitution reactions.
- Applications: While all these compounds have applications in material science and pharmaceuticals, the specific properties of the iodine derivative make it particularly useful in certain synthetic pathways.
特性
IUPAC Name |
1-iodo-4-[4-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3I/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLQZKMQNANAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[4-(aminomethyl)phenoxy]acetate HCl](/img/structure/B8178505.png)
![(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol](/img/structure/B8178513.png)







![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-nitrophenyl)butanoic acid](/img/structure/B8178593.png)




